Ethyl 5-chloroisoquinoline-3-carboxylate
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Overview
Description
Ethyl 5-chloroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloroisoquinoline-3-carboxylate typically involves the reaction of 5-chloroisoquinoline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high-quality product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different isoquinoline derivatives .
Scientific Research Applications
Ethyl 5-chloroisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 5-chloroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromoisoquinoline-3-carboxylate
- Ethyl 5-fluoroisoquinoline-3-carboxylate
- Ethyl 5-iodoisoquinoline-3-carboxylate
Uniqueness
Ethyl 5-chloroisoquinoline-3-carboxylate is unique due to its specific chlorine substitution, which can influence its reactivity and biological activity compared to other halogenated derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H10ClNO2 |
---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
ethyl 5-chloroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-6-9-8(7-14-11)4-3-5-10(9)13/h3-7H,2H2,1H3 |
InChI Key |
SEHAXQUYGBAFFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=CC=C(C2=C1)Cl |
Origin of Product |
United States |
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